molecular formula C14H17BrO6 B8577931 METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE

METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE

Cat. No.: B8577931
M. Wt: 361.18 g/mol
InChI Key: XHOUCPGAWMCBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate is an organic compound with the molecular formula C14H17BrO6 and a molecular weight of 361.19 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxyethoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H17BrO6

Molecular Weight

361.18 g/mol

IUPAC Name

methyl 2-[3-bromo-5-formyl-4-(2-methoxyethoxymethoxy)phenyl]acetate

InChI

InChI=1S/C14H17BrO6/c1-18-3-4-20-9-21-14-11(8-16)5-10(6-12(14)15)7-13(17)19-2/h5-6,8H,3-4,7,9H2,1-2H3

InChI Key

XHOUCPGAWMCBBK-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1Br)CC(=O)OC)C=O

Origin of Product

United States

Chemical Reactions Analysis

Methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-formyl-4-((2-methoxyethoxy)methoxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds . The formyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability .

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